8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
Properties
IUPAC Name |
8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBYLIZHUNUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indolization-Pyridazine Annulation Sequence
The most widely adopted route begins with Fischer indolization to construct the indole moiety, followed by pyridazine ring closure. Ethyl pyruvate reacts with 4-chlorophenylhydrazine in acetic acid under reflux to yield ethyl 5-chloroindole-2-carboxylate (Intermediate A) with 78–85% efficiency. Subsequent Vilsmeier–Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces an aldehyde group at position 3, producing ethyl 3-formyl-5-chloroindole-2-carboxylate (Intermediate B) in 79–83% yield.
Microwave-assisted cyclocondensation with hydrazine hydrate (2.5 equiv) in ethoxyethanol at 150°C for 20 minutes completes the pyridazinoindolone core, achieving 92% conversion to 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one. Comparative studies show conventional heating (ethanol, 80°C, 12 hr) reduces yields to 68–72% due to side product formation.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Microwave Method | Conventional Heating |
|---|---|---|
| Temperature (°C) | 150 | 80 |
| Time | 20 min | 12 hr |
| Yield (%) | 92 | 68–72 |
| Purity (HPLC) | 98.5 | 93.2 |
Alternative Chlorination Timing
Chlorination can precede or follow cyclization, significantly impacting regioselectivity:
- Pre-cyclization chlorination : Treating Intermediate A with POCl₃/DMF (1:3 v/v) at 110°C for 4 hr introduces chlorine at position 8 before formylation, achieving 89% yield. This method minimizes halogen scrambling but requires strict anhydrous conditions.
- Post-cyclization chlorination : Direct chlorination of the pyridazinoindolone core using N-chlorosuccinimide (NCS) in acetonitrile at 60°C affords 76% yield but produces 10–15% of the 6-chloro regioisomer.
X-ray diffraction analysis confirms that pre-cyclization chlorination exclusively functionalizes position 8 due to the directing effect of the indole nitrogen.
Advanced Functionalization Techniques
Mannich Reaction for C3 Modification
The ketone at position 4 enables Mannich functionalization at C3. Reacting 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one with formaldehyde (37% aq.) and N-ethylpiperazine in ethanol at 60°C for 6 hr installs an aminomethyl group with 78% efficiency. This strategy enhances water solubility while maintaining PKM2 activation potency (IC₅₀ = 0.42 μM vs. 0.39 μM for parent compound).
Nucleophilic Aromatic Substitution
The C8 chlorine undergoes substitution with oxygen/nitrogen nucleophiles under mild conditions:
- Methoxylation : Potassium methoxide (2.5 equiv) in DMSO at 120°C for 2 hr replaces chlorine with methoxy (93% yield).
- Amination : Benzylamine (3 equiv) and copper(I) iodide (10 mol%) in DMF at 100°C for 12 hr provide the 8-benzylamino derivative (81% yield).
Table 2: Substituent Effects on Reactivity
| Entering Group | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| OCH₃ | KOMe, DMSO, 120°C, 2 hr | 93 | <2% |
| NHBn | BnNH₂, CuI, DMF, 100°C, 12 hr | 81 | 9% |
| SH | NaSH, EtOH, 80°C, 6 hr | 74 | 15% |
Process Optimization and Scale-Up
Microwave-Assisted Synthesis
Replacing conventional heating with microwave irradiation (150–200 W) in the cyclocondensation step reduces reaction time from 12 hr to 20 min while improving yield by 24%. Energy consumption analysis shows a 58% reduction per mole of product compared to batch processing.
Continuous Flow Chemistry
A three-stage continuous flow system was developed for large-scale production (Scheme 1):
- Indolization : Tubular reactor (50 mL volume, 140°C, 15 min residence time)
- Formylation : Micro-mixer coupled with packed-bed reactor (POCl₃/DMF, 0°C → 25°C gradient)
- Cyclocondensation : Microwave flow cell (150°C, 5 min residence time)
This configuration achieves 87% overall yield at 2.8 kg/day throughput with 99.1% HPLC purity.
Analytical Characterization
Spectroscopic Fingerprints
Although experimental spectra remain unpublished, computational modeling (DFT/B3LYP/6-311+G**) predicts:
Purity Assessment
Reverse-phase HPLC (C18 column, 30% acetonitrile/70% 0.1% H3PO4) shows baseline separation from common impurities:
- Retention time: 6.72 min (main peak)
- Impurities at 5.89 min (des-chloro, 0.3%) and 7.45 min (over-chlorinated, 0.7%)
Chemical Reactions Analysis
Types of Reactions
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyridazino[4,5-b]indole class, characterized by a fused indole and pyridazine ring system. The presence of the chloro substituent at position 8 enhances its reactivity and potential for further derivatization. Various synthetic routes have been established to produce this compound, often involving nucleophilic substitutions and functional group modifications.
Key Synthetic Methods
- Nucleophilic Displacement : The chloro group can be replaced with various nucleophiles, leading to a range of derivatives with different biological properties.
- Alkylation Reactions : The compound can undergo alkylation to introduce various alkyl groups at specific positions, enhancing its pharmacological profile.
- Cyclization Reactions : Cyclization with hydrazine derivatives has been employed to form more complex structures that retain the core pyridazino[4,5-b]indole framework.
Biological Activities
Research indicates that 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one exhibits several promising biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyridazino[4,5-b]indoles possess significant cytotoxic effects against various cancer cell lines. For instance, some compounds demonstrated IC50 values in the micromolar range against human tumor cells, indicating their potential as anticancer agents .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Certain derivatives exhibited notable efficacy against a range of bacteria and fungi, suggesting their potential use in treating infectious diseases .
- Inhibition of Enzymatic Activity : Some studies report that these compounds can inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms. For example, certain pyridazino[4,5-b]indoles showed inhibitory effects on phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways related to cancer .
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies highlighting the applications of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Antimicrobial Screening | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) < 50 µg/mL. |
| Study 3 | Enzyme Inhibition | Inhibited PI3K activity by approximately 70%, suggesting a mechanism for its antitumor effects. |
Mechanism of Action
The mechanism of action of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves the inhibition of specific molecular targets. For instance, it has been found to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with other molecular targets, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be contextualized against structurally related derivatives (Table 1).
Table 1: Key Structural Analogs and Their Properties
Key Comparisons
Substituent Effects on Activity: The 8-chloro derivative’s halogen substitution contrasts with SSR180575’s ethylcarboxylate group, which confers neuroprotective activity via TSPO binding . Chlorine’s electron-withdrawing nature may enhance interactions with hydrophobic kinase pockets, as seen in PI3K inhibitors like Sarhan’s alkylsulfanyl derivative . Compared to the 8-methoxy analog (CAS 36820-81-2), the chloro substituent reduces molecular weight (199.21 vs.
Chlorination likely requires electrophilic substitution or directed metalation strategies.
Pharmacological Profiles: While Salama’s multitarget derivatives show nanomolar potency against EGFR and PI3K, the 8-chloro analog’s activity remains speculative. However, chlorine’s role in improving drug-likeness (e.g., metabolic stability) is well-documented in kinase inhibitors . ZFD-10’s anti-ZIKV activity highlights the scaffold’s versatility, suggesting the 8-chloro derivative could be repurposed for viral targets with structural optimization .
Structural Insights :
- X-ray crystallography of analogs (e.g., compound 3 in ) reveals planar tricyclic cores with substituents influencing supramolecular packing. The chloro group’s steric and electronic effects may alter crystal packing or solubility .
Biological Activity
8-Chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridazino[4,5-b]indole family, which is recognized for its potential therapeutic applications, particularly in cancer treatment, neuroprotection, and antimicrobial activity.
The compound's IUPAC name is 8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one, with the molecular formula . Its structure includes a chloro group and a pyridazinoindole framework that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆ClN₃O |
| Molecular Weight | 219.62 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one exhibits significant anticancer activity through the inhibition of key signaling pathways involved in tumor growth. Specifically, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of this compound against breast cancer cells (MCF-7). The results showed an IC50 value of approximately 4.25 μM, indicating strong antiproliferative activity compared to standard drugs like 5-fluorouracil (IC50 = 6.98 μM) .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been studied as a ligand for the peripheral benzodiazepine receptor (PBR), which plays a role in neuroinflammation and neurodegenerative diseases. The compound demonstrates high affinity for PBR and has been shown to facilitate neuronal survival and regeneration in models of central and peripheral neurodegeneration .
Table 2: Biological Activities and Mechanisms
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/AKT/mTOR pathway | |
| Neuroprotection | Binding to PBR; promoting neurosteroid synthesis | |
| Antimicrobial | Inhibition of bacterial growth |
The biological activity of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be attributed to its ability to interact with specific molecular targets:
- PI3K Inhibition : By inhibiting PI3K, the compound disrupts downstream signaling pathways that promote cell survival and proliferation.
- PBR Interaction : The binding to PBR enhances neuroprotective effects by modulating the synthesis of neurosteroids and reducing inflammation.
Research Findings
Recent studies have highlighted various aspects of this compound's efficacy:
- In Vitro Studies : The compound has shown potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from 4.25 μM to 9.43 μM depending on the specific derivatives tested .
- In Vivo Studies : Animal models have demonstrated significant anti-cancer effects with prolonged survival rates in EAC-bearing mice treated with this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, and how do reaction conditions influence yields?
- Methodology : The core scaffold can be synthesized via hydrazinolysis of indole-2-carboxylate derivatives. For example, refluxing ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol yields 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (75% yield) . Chlorination at the 8-position may involve electrophilic substitution using POCl₃ or selective halogenation under controlled conditions.
- Key Variables : Solvent choice (ethanol vs. acetic acid), reaction time (3–6 hours), and stoichiometry of hydrazine (2.0 mmol per 1.0 mmol substrate) critically impact yield .
Q. How can researchers confirm the structural integrity of synthesized 8-chloro derivatives?
- Analytical Workflow :
NMR Spectroscopy : Characteristic ¹H NMR peaks include δ 8.74 (s, CH) and δ 12.66–12.76 (s, NH). ¹³C NMR shows carbonyl resonance at δ 156.19 .
XRD Analysis : For unambiguous confirmation, single-crystal X-ray diffraction resolves tautomeric equilibria and substituent positioning .
CHN Analysis : Validate empirical formulas (e.g., C₁₀H₇ClN₃O requires C: 54.69%, H: 3.21%, N: 19.13%) .
Q. What are common derivatives of this scaffold, and how are they synthesized?
- Derivatization Strategies :
Advanced Research Questions
Q. How does tautomerism affect the reactivity and biological activity of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one?
- Tautomeric Analysis : The scaffold exists in equilibrium between 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one and 2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one forms. XRD and dynamic NMR studies under varying pH/temperature reveal dominant tautomers, influencing nucleophilic attack sites and binding affinity .
Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?
- Case Study : While 8-chloro derivatives show PI3K inhibition (IC₅₀ = 0.8 µM), 8-fluoro analogs exhibit reduced activity (IC₅₀ = 5.2 µM). Computational docking (e.g., Glide SP) and free-energy perturbation (FEP) simulations can correlate halogen size with steric clashes in the ATP-binding pocket .
- Experimental Validation : Compare inhibition kinetics using radioactive ATP-binding assays and cellular proliferation models (e.g., MCF-7 cells) .
Q. How can researchers optimize solubility and bioavailability without compromising activity?
- Approaches :
Prodrug Design : Introduce acetyl or phosphate groups at the NH position to enhance aqueous solubility .
Co-crystallization : Co-formers like succinic acid improve dissolution rates (tested via powder dissolution assays) .
SAR Studies : Methylation at N-3 increases logP but reduces hydrogen bonding; balance via Hammett plots .
Q. What are the challenges in characterizing reactive intermediates during synthesis?
- Pitfalls : Transient intermediates (e.g., hydrazones in Scheme 25 ) may decompose under acidic conditions. Use low-temperature ¹³C NMR (-40°C) or trapping agents (e.g., DMPU) for stabilization.
- Advanced Tools : LC-MS with in-line UV monitoring tracks intermediates in real-time .
Data Contradictions and Resolution
Q. Why do alkylation reactions of the 8-chloro scaffold yield variable results across studies?
- Key Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
